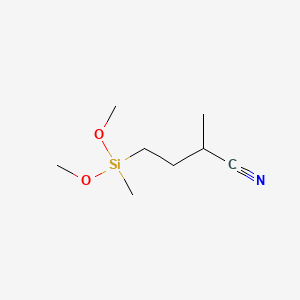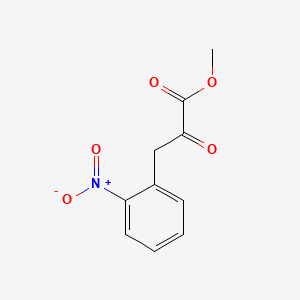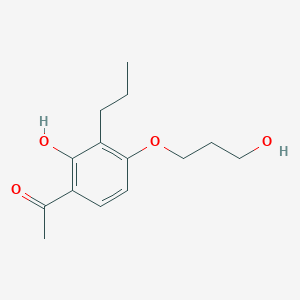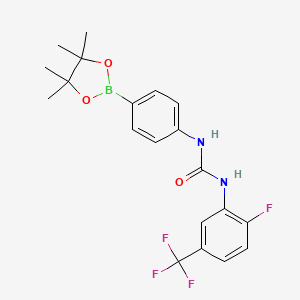![molecular formula C14H24N2 B3155274 N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline CAS No. 796886-32-3](/img/structure/B3155274.png)
N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Subheading UV Spectral Behavior in Various Solvents
The ultraviolet (UV) spectra of derivatives of aniline, including N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline, have been studied extensively. Specifically, the UV spectra of aniline and its derivatives exhibit distinct behaviors in different solvents like n-hexane, 1,4-dioxan, ethanol, and water. The spectral characteristics are influenced by the solvent environment, showcasing the compound's versatile interactions in different mediums. This knowledge is crucial for applications in photochemistry and materials science where solvent interactions play a pivotal role (Cumper & Singleton, 1968).
Chemical Reactivity and Base Strength
Subheading Chemical Properties and pKa Variations
Research indicates that the chemical structure of N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline impacts its basicity and reactivity. The introduction of N-alkyl and NN-dialkyl groups significantly alters the pKa of the anilinium ions. Such modifications in chemical structure and subsequent changes in basicity are vital for tailoring the compound for specific chemical reactions or applications in organic synthesis (Eastes, Aldridge, & Kamlet, 1969).
Catalysis and Selective Alkylation
Subheading Catalytic Role in Chemical Transformations
The compound plays a catalytic role in sequential transformations, particularly in the transesterification of cyclic carbonates and selective N-methylation of anilines. Such catalytic activities make it a valuable component in industrial chemistry for producing specific derivatives efficiently and selectively (Selva, Perosa, & Fabris, 2008).
Material Science and Polymerization
Subheading Contributions to Polymer Science
The compound's derivatives are involved in electropolymerization processes, contributing to the formation of electroactive or electroinactive polymer films. Understanding these polymerization processes is crucial for developing advanced materials with specific electrical properties (Oyama & Ohsaka, 1987).
Eigenschaften
IUPAC Name |
N,N-diethyl-4-[(propan-2-ylamino)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-5-16(6-2)14-9-7-13(8-10-14)11-15-12(3)4/h7-10,12,15H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSVVSNIAAVGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-dimethyl 8-acetyl-6-hydroxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate](/img/structure/B3155216.png)

![iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B3155231.png)







